5-Amino-2,4-dichlorophenol hydrochloride

Vue d'ensemble

Description

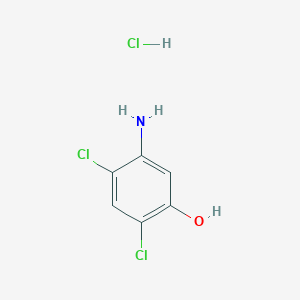

5-Amino-2,4-dichlorophenol hydrochloride is a chemical compound with the molecular formula C6H6Cl3NO. It is a derivative of phenol, characterized by the presence of amino and dichloro substituents on the aromatic ring. This compound is often used in various chemical and industrial applications due to its unique properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,4-dichlorophenol hydrochloride typically involves the chlorination of 5-Amino-2,4-dichlorophenol. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions on the aromatic ring .

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination processes, often using chlorine gas or other chlorinating agents. The reaction is conducted in specialized reactors to maintain the required temperature and pressure conditions, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-2,4-dichlorophenol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and ammonia are employed for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of dichloroquinones.

Reduction: Formation of aminophenols.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Oxidative Hair Dyes

5-Amino-2,4-dichlorophenol hydrochloride is primarily utilized as an intermediate in the production of oxidative hair dyes. It acts as a colorant due to its ability to undergo oxidation reactions that enhance its color properties. According to safety assessments, it is typically used in formulations at concentrations not exceeding 3% . The compound's effectiveness as a hair dye is attributed to its structural characteristics that allow for stable color formation upon oxidation.

Antimicrobial Properties

Research has indicated that derivatives of 5-amino-2,4-dichlorophenol possess antimicrobial properties. These compounds have been studied for their potential use in treating infections caused by various pathogens. For instance, some studies suggest that modifications of this compound can enhance its efficacy against specific bacterial strains, making it a candidate for further pharmaceutical development .

Agricultural Applications

Insecticide Development

The compound is noted for its potential application in the development of insecticides. Specifically, it serves as an intermediate in synthesizing chitin synthesis inhibitors like hexaflumuron. This class of insecticides is effective against pests such as bollworms, as they disrupt the normal growth and development processes in insects . The quick-acting nature of these inhibitors makes them valuable in agricultural pest management.

Chemical Synthesis Applications

Intermediate in Organic Synthesis

this compound serves as a crucial intermediate in various organic synthesis processes. Its ability to participate in electrophilic aromatic substitution reactions allows chemists to create a wide range of derivatives that can be further modified for specific applications. For example, it can be used to synthesize other chlorinated phenolic compounds that have diverse industrial uses.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 5-Amino-2,4-dichlorophenol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include oxidative stress response and signal transduction pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4-Dichloro-5-hydroxyaniline

- 2-Amino-4,6-dichlorophenol

- 4-Chloro-3-nitrophenol

Comparison

Compared to similar compounds, 5-Amino-2,4-dichlorophenol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .

Activité Biologique

5-Amino-2,4-dichlorophenol hydrochloride (CAS Number: 197178-93-1) is a chemical compound that has garnered attention in various fields due to its unique biological activities and potential applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, safety assessments, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO. It features an amino group and two chlorine atoms on a phenolic ring, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily linked to its interaction with various enzymes and receptors in biological systems. Its mechanisms include:

- Enzyme Inhibition : The compound acts as a substrate or inhibitor for specific enzymes involved in biochemical pathways. For instance, it has been studied for its effects on cyclooxygenase (COX) enzymes, which are critical in inflammatory responses .

- Oxidative Stress Response : It may induce oxidative stress in cells, leading to apoptosis or cell cycle arrest depending on the concentration and cellular context .

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. It can scavenge free radicals and reduce oxidative stress markers in various cell types.

Cytotoxicity

The compound has shown cytotoxic effects against different cancer cell lines. Studies have demonstrated that it can inhibit the proliferation of these cells through apoptosis induction .

Genotoxicity

Safety assessments have indicated mixed results regarding genotoxicity. While some studies reported no significant mutagenic effects in bacterial assays, others noted potential genotoxic effects in mammalian cells under specific conditions .

Safety and Toxicological Assessments

A thorough evaluation of the safety profile of this compound has been conducted. Key findings include:

- Acute Toxicity : In animal studies (Wistar rats), doses up to 480 mg/kg did not result in mortality but caused transient symptoms like salivation and lethargy. Liver and kidney weights were significantly affected at higher doses .

- Dermal Absorption : Studies on dermal absorption suggest that the compound may penetrate skin layers but requires further investigation to assess its potential for systemic toxicity .

Case Studies

Several case studies highlight the biological relevance of this compound:

- Cancer Research : A study evaluated its effects on human colorectal cancer cells, demonstrating significant inhibition of cell growth and induction of apoptosis through caspase activation pathways .

- Enzymatic Studies : The compound was used as a substrate in enzyme assays to explore its inhibitory effects on COX-2, revealing potential applications in anti-inflammatory drug development.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 5-Amino-2,4-dichlorophenol HCl | Amino group with two chlorines | Antioxidant, cytotoxic |

| 2-Amino-4-chlorophenol | Amino group with one chlorine | Moderate cytotoxicity |

| 4-Chloro-3-nitrophenol | Nitro group presence | Weak antioxidant properties |

Propriétés

IUPAC Name |

5-amino-2,4-dichlorophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO.ClH/c7-3-1-4(8)6(10)2-5(3)9;/h1-2,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMLWEVHTJTOLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941475 | |

| Record name | 5-Amino-2,4-dichlorophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197178-93-1 | |

| Record name | Phenol, 5-amino-2,4-dichloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=197178-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 5-amino-2,4-dichloro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197178931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2,4-dichlorophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.